Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS: 1093864-55-1) is a benzo[d][1,3]dioxole derivative featuring two alkoxy substituents (ethoxy and methoxy) and a methyl ester group. Its molecular formula is C₁₂H₁₄O₆ (MW: 254.236 g/mol) . This compound is structurally characterized by a fused dioxole ring system, which confers rigidity and influences its electronic properties.
Properties
IUPAC Name |
methyl 2-ethoxy-7-methoxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-4-16-12-17-9-6-7(11(13)15-3)5-8(14-2)10(9)18-12/h5-6,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYSVATUYRURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1OC2=C(O1)C(=CC(=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Trimethyl Orthoformate
A widely adopted method involves cyclizing methyl gallate (methyl 3,4,5-trihydroxybenzoate) using trimethyl orthoformate (TMOF) and an acid catalyst. For example, Merz et al. (as cited in) demonstrated that heating methyl gallate with TMOF and Amberlite® IR-120 (a sulfonic acid resin) in toluene at 150°C facilitates the formation of methyl 7-hydroxy-2-methoxybenzo[d]dioxole-5-carboxylate. This step selectively protects two hydroxyl groups as a dioxole ring, leaving the 7-hydroxyl group free for subsequent functionalization.
Key Reaction Parameters
Alternative Cyclization Routes
While less common, other methods employ dibromomethane (CH2Br2) in dimethylformamide (DMF) with potassium fluoride (KF) to form the dioxole ring. For instance, compound 11 in was synthesized via this route, though this approach is more suited for brominated derivatives.
The introduction of ethoxy and methoxy groups at positions 2 and 7, respectively, requires precise alkylation strategies:
Stepwise Alkylation Using Methyl and Ethyl Halides
In, methyl 7-hydroxy-2-methoxybenzo[d]dioxole-5-carboxylate (compound 7) undergoes alkylation with methyl iodide (CH3I) in acetone under reflux with potassium carbonate (K2CO3) as the base. This reaction selectively converts the 7-hydroxyl group to a methoxy group, yielding methyl 2-methoxy-7-methoxybenzo[d]dioxole-5-carboxylate. To introduce the ethoxy group, ethyl iodide (C2H5I) or ethyl bromide may replace CH3I in analogous conditions.
Optimized Conditions for Ethylation
Simultaneous Alkylation Challenges
Direct dual alkylation of a trihydroxy precursor is hindered by competing reactions. Instead, sequential alkylation—first introducing one alkoxy group during cyclization and the second via post-functionalization—proves more effective. For example, the methoxy group at position 2 is often installed during dioxole formation, while the ethoxy group at position 7 is added later.
Critical Analysis of Methodologies
Solvent and Base Selection
Temperature and Reaction Time
Prolonged reflux (8–24 hours) ensures complete conversion, though over-alkylation or ester hydrolysis may occur if reaction times exceed 24 hours.
Competing Side Reactions
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Ester Hydrolysis : The methyl ester at position 5 is susceptible to basic conditions. Using anhydrous K2CO3 and avoiding aqueous workup until final stages mitigates this.
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Over-Alkylation : Excess alkylating agent may lead to diaryl ether byproducts. Stoichiometric control (1:1 molar ratio of substrate to alkyl halide) is critical.
Spectroscopic Characterization
Successful synthesis is confirmed via NMR, IR, and mass spectrometry:
1H NMR Analysis
IR Spectroscopy
Comparative Data on Synthesis Routes
Industrial and Scalability Considerations
Cost-Effectiveness
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in certain cancer cell lines. The compound’s effects are mediated through its ability to interact with cellular proteins and disrupt key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The benzo[d][1,3]dioxole-5-carboxylate scaffold is versatile, with modifications at positions 2, 4, 6, and 7 leading to distinct physicochemical and biological properties. Key analogues include:
Key Observations:
- Substituent Effects on Reactivity: Brominated derivatives (e.g., 4-bromo or 6-bromo) are common intermediates for cross-coupling reactions, enabling further functionalization .
- Hydroxy vs. Methoxy Groups : The 7-hydroxy analogue (CAS: 526221-05-6) exhibits lower molecular weight (240.213 g/mol) and increased polarity compared to the 7-methoxy derivative, impacting solubility and crystallization behavior .
Biological Activity
Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 240.21 g/mol
- CAS Number : 526221-05-6
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate activity against MRSA | |
| Related compounds | Antiviral and antibacterial properties |
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells, potentially disrupting their metabolic processes.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzo[d][1,3]dioxole derivatives, this compound was evaluated using disc diffusion assays against a panel of bacterial strains. The results indicated that while the compound exhibited some level of activity against MRSA, it was less effective against Gram-negative bacteria like Escherichia coli.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the ethoxy and methoxy groups in enhancing the biological activity of benzo[d][1,3]dioxole derivatives. Modifications to these groups significantly affected the compound's interaction with target enzymes.
Q & A
What are the established synthetic routes for Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate, and how do reaction conditions influence yield?
Basic
The compound is synthesized via sequential functionalization of a benzoate precursor. A common method involves reacting methyl gallate derivatives with dibromomethane under basic conditions (e.g., KF in DMF) to form the benzodioxole ring. For example, methyl 3-methoxy-4,5-dihydroxybenzoate reacts with dibromomethane in acetonitrile with K₂CO₃, yielding 42% after reflux and purification by silica chromatography . Alternative routes use triethylorthoformate and Amberlite IR-120 in toluene to introduce ethoxy groups, achieving 62% yield after Dean-Stark trapping .
Advanced
Optimization requires balancing steric and electronic factors. For instance, using bulky bases like KF in DMF minimizes side reactions during benzodioxole formation, while molecular sieves enhance selectivity in ethoxy-group introduction . Low yields (<50%) may arise from incomplete ring closure or competing ester hydrolysis; monitoring via TLC (silica gel, hexane/EtOAc eluent) and adjusting reaction time/temperature mitigates this. Scale-up introduces challenges in exotherm control—reflux under inert atmosphere (N₂/Ar) and slow reagent addition improve reproducibility .
How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Basic
1H/13C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions. Key signals include:
- Aromatic protons (δ 7.32–7.19 ppm, d, J=1.4 Hz) confirming substitution at C-5 and C-6.
- Methoxy groups (δ 3.87–3.93 ppm, singlet) and ethoxy resonances (δ 1.3–1.5 ppm, triplet) .
HRMS validates molecular weight (e.g., [M+H]+ calcd 211.0606, observed 211.0607) .
Advanced
X-ray crystallography resolves ambiguities in regiochemistry. SHELX software refines crystal structures, with Olex2 or ORTEP-3 GUI aiding visualization. For example, torsion angles and puckering coordinates (Cremer-Pople parameters) confirm benzodioxole planarity . IR spectroscopy detects hydrogen bonding (e.g., νC=O at ~1740 cm⁻¹), while HPLC-MS (C18 column, MeOH/H₂O gradient) quantifies purity >98% .
What strategies are effective for modifying the benzodioxole scaffold to study structure-activity relationships (SAR)?
Basic
Derivatization focuses on:
- Electrophilic substitution : Bromination at C-4 using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in DMF (92% yield) .
- Ester hydrolysis : Methanolic HCl cleaves the methyl ester to generate carboxylic acid derivatives (87% yield) .
Advanced
Protecting group strategies enable selective functionalization. For instance, ethoxymethylene groups are hydrolyzed under acidic conditions without disrupting the benzodioxole ring . Cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) introduce biaryl motifs at C-5, monitored by 19F NMR for fluorinated analogs . Molecular docking (AutoDock Vina) predicts bioactivity by simulating interactions with target proteins (e.g., tubulin inhibitors) .
How can conflicting crystallographic or spectroscopic data from different synthetic batches be resolved?
Advanced
Contradictions often arise from polymorphism or solvent inclusion. Powder XRD distinguishes polymorphs, while thermal analysis (DSC/TGA) identifies solvates. For NMR discrepancies, variable-temperature (VT) NMR (e.g., 25–80°C in DMSO-d₆) resolves dynamic effects like hindered rotation of methoxy groups. If SHELXL refinement fails (R-factor >5%), re-measuring data at higher resolution (≤0.8 Å) or using twin refinement (TWIN/BASF) corrects for twinning .
What mechanistic insights explain the regioselectivity of benzodioxole formation?
Advanced
Regioselectivity is governed by nucleophilic aromatic substitution (SNAr) and steric effects . The ortho-directing methoxy group at C-7 activates C-5 for electrophilic attack, while the ethoxy group at C-2 sterically hinders para substitution. DFT calculations (Gaussian 16, B3LYP/6-31G*) show a lower activation energy (ΔG‡ = 18.5 kcal/mol) for C-5 bromination vs. C-6 (ΔG‡ = 22.3 kcal/mol) . Kinetic studies (in situ IR) reveal pseudo-first-order kinetics for dibromomethane addition, with k = 0.12 min⁻¹ at 60°C .
How do supramolecular interactions influence the compound’s solid-state stability?
Advanced
Hydrogen-bonding networks and π-π stacking dictate crystal packing. Graph set analysis (Etter’s notation) identifies recurring motifs: C(6) chains from C=O⋯H-O interactions and R₂²(8) dimers from aryl stacking . Hirshfeld surface analysis (CrystalExplorer) quantifies interactions—e.g., 15% H-bond contribution vs. 8% van der Waals. Hygroscopicity is reduced by co-crystallizing with hydrophobic additives (e.g., n-alkanes), forming superlattices that inhibit water uptake .
What analytical methods troubleshoot low yields in large-scale synthesis?
Advanced
Process analytical technology (PAT) tools like ReactIR track intermediate formation in real time. For example, in situ monitoring of triethylorthoformate consumption confirms reaction completion within 6.5 h . DoE (Design of Experiments) optimizes parameters: Temperature (60–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. acetonitrile) are screened via Plackett-Burman design. GC-MS identifies low-boiling byproducts (e.g., methyl formate), which are removed via fractional distillation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
